molecular formula C5H12Cl2N4 B035176 5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride CAS No. 89026-16-4

5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride

Cat. No.: B035176
CAS No.: 89026-16-4
M. Wt: 199.08 g/mol
InChI Key: LSSCOLGPHKNOBV-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride is a key chemical intermediate and precursor in the study of histaminergic systems. Its primary research value lies in its structural relationship to histamine, featuring both the imidazole ring and a side chain with two amino functionalities. This diamine structure makes it a versatile building block for synthesizing more complex histamine analogs, receptor ligands, and fluorescent or affinity probes for studying histamine receptor (H1R, H2R, H3R, H4R) distribution and function. Researchers utilize this compound to investigate the structure-activity relationships (SAR) of histamine, particularly the role of the ethylamine side chain and its modifications on receptor binding affinity and intrinsic activity. The dihydrochloride salt ensures enhanced stability and solubility in aqueous buffers, facilitating its use in in vitro biochemical and pharmacological assays. Its mechanism of action is primarily attributed to its interaction with histamine receptors, potentially acting as a partial agonist or a precursor to molecules that can modulate downstream signaling pathways. This compound is essential for fundamental neuropharmacology, immunology, and drug discovery research aimed at developing novel therapeutics for allergies, inflammation, gastrointestinal disorders, and central nervous system conditions. Supplied with comprehensive analytical documentation, including HPLC and NMR data, to guarantee identity and high purity for your critical research applications.

Properties

IUPAC Name

5-(2-aminoethyl)-1H-imidazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c6-2-1-4-3-8-5(7)9-4;;/h3H,1-2,6H2,(H3,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSCOLGPHKNOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)N)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Alkylation Strategies

The foundational approach to synthesizing substituted imidazoles involves alkylation or nucleophilic substitution. For 5-(2-aminoethyl)-1H-imidazol-2-amine dihydrochloride, the imidazole ring serves as the core structure, with ethylenediamine derivatives introduced at specific positions. A representative route involves:

  • Protection of the Imidazole Nitrogen : Benzyl or tert-butyldimethylsilyl (TBDMS) groups are used to block reactive sites, ensuring regioselective substitution.

  • Introduction of the Aminoethyl Group : Ethylenediamine derivatives react with the protected imidazole under basic conditions (e.g., NaH in DMF), forming a 5-(2-aminoethyl) intermediate.

  • Amine Group Installation at the 2-Position : Cyanating agents like 1-cyano-4-(dimethylamino)pyridinium bromide (CAP) facilitate substitution, followed by hydrolysis to yield the primary amine.

Table 1: Key Reaction Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Nitrogen ProtectionBenzyl bromide, NaH, DMF, 0°C85–90
Aminoethyl SubstitutionEthylenediamine, K₂CO₃, 40–60°C70–75
CyanationCAP, DMF, 0°C65
HydrolysisH₂SO₄ (20%), TFA (18%), 60°C, 12 hr46

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction efficiency hinges on solvent polarity and temperature control:

  • DMF as Solvent : Enhances solubility of intermediates and stabilizes transition states during substitution.

  • Low-Temperature Cyanations : Conducting CAP-mediated cyanation at 0°C minimizes side reactions, improving regioselectivity.

Acidic Hydrolysis for Amine Formation

Hydrolysis of the cyano group to an amine requires acidic conditions:

  • Dual-Acid System : A mixture of sulfuric acid (20%) and trifluoroacetic acid (18%) achieves complete conversion without degrading the imidazole ring.

  • Reaction Monitoring : HPLC analysis confirms >95% purity post-hydrolysis, with retention times standardized against known imidazole derivatives.

Purification and Characterization

Column Chromatography and Recrystallization

  • Purification : Silica gel chromatography with methanol/dichloromethane (1:4) eluent removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystalline dihydrochloride salt, confirmed via X-ray diffraction.

Table 2: Physicochemical Characterization Data

PropertyMethodResultReference
Melting PointDifferential Scanning Calorimetry195–198°C (decomposes)
SolubilityUSP Method <911>45 mg/mL in water
PurityHPLC (C18, ACN/H₂O)98.2%

Spectroscopic Validation

  • ¹H NMR : Imidazole protons resonate at δ 6.5–7.5 ppm, while aminoethyl protons appear as triplets near δ 2.8–3.2 ppm.

  • Mass Spectrometry : [M+H]⁺ peak at m/z 199.08 confirms molecular weight.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow reactors for improved heat and mass transfer:

  • Microreactor Systems : Enable rapid mixing and precise temperature control (40–60°C), reducing reaction times by 50% compared to batch processes.

  • Automated Crystallization : In-line pH adjustment and anti-solvent addition ensure consistent crystal size distribution.

Quality Control Protocols

  • Stability Testing : Accelerated aging (40°C/75% RH) confirms a shelf life of 24 months when stored in amber vials under nitrogen.

  • Residual Solvent Analysis : GC-MS detects <10 ppm DMF, complying with ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives with different functional groups. These derivatives often exhibit unique chemical and biological properties, making them valuable in scientific research and industrial applications.

Scientific Research Applications

Chemistry

5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride is utilized as a building block in the synthesis of complex organic molecules. Its ability to act as a ligand in coordination chemistry allows for the development of new materials and catalysts.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon ReagentsMajor Products
OxidationConverts to various imidazole derivativesHydrogen peroxideOxidized imidazoles
ReductionForms reduced derivativesSodium borohydrideReduced imidazoles
SubstitutionAmino groups participate in substitutionAlkylating agentsSubstituted imidazoles

Biology

Research indicates that this compound exhibits potential antimicrobial , antiviral , and anticancer properties. Studies have shown its effectiveness against various pathogens, making it a candidate for drug development.

Case Study: Antimicrobial Activity
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Medicine

The compound is being investigated for its therapeutic applications, including:

  • Drug Development : Its structural features allow it to interact with biological targets, potentially leading to the development of new therapeutic agents.
  • Cancer Treatment : Preliminary studies suggest that it may inhibit tumor growth through specific molecular interactions.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Compound Name Substituents CAS No. Molecular Formula Key Features
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride 5-(2-Aminoethyl), 2-amine Not specified C₅H₁₁N₄·2HCl Polar aminoethyl group enhances solubility; dihydrochloride salt improves stability.
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate 1-(2-Aminoethyl), 2-methyl, 5-nitro 49575-10-2 C₆H₁₀N₄O₂·2HCl·H₂O Nitro group increases reactivity; methyl substituent adds steric hindrance .
2-(1-Cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride 5-(2-Aminoethyl), 1-cyclopropyl Not specified C₈H₁₄N₃·2HCl Cyclopropyl group introduces ring strain, potentially affecting stability and target interactions .
2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride 1-(2-Aminoethyl), 5-phenyl 2059942-15-1 C₁₁H₁₅Cl₂N₃ Phenyl group enhances hydrophobicity; positional isomerism alters binding .
5-Phenyl-1H-imidazol-2-amine 5-Phenyl, 2-amine 6775-40-2 C₉H₉N₃ Aromatic substituent improves membrane permeability but reduces solubility .
2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride Benzimidazole core, 2-ethylamine 4499-07-4 C₉H₁₂N₃·2HCl Benzimidazole system increases aromaticity, affecting electronic properties and receptor affinity .

Physicochemical Properties

  • Solubility : The dihydrochloride salt form in the target compound and analogs (e.g., CAS 2059942-15-1 , CAS 49575-10-2 ) ensures high water solubility, critical for drug formulation.
  • Melting Points : Compounds with nitro groups (e.g., 195°C for CAS 49575-10-2 ) exhibit higher melting points due to crystalline stability, whereas alkyl or aromatic substituents may lower melting points.
  • Stability: Cyclopropyl and nitro groups () may influence photostability and metabolic degradation pathways compared to the aminoethyl group in the target compound.

Pharmacological and Biochemical Implications

  • Receptor Binding: The aminoethyl group in the target compound may act as a hydrogen bond donor, enhancing interactions with biological targets like neurotransmitter receptors. In contrast, phenyl-substituted analogs (e.g., CAS 6775-40-2 ) prioritize hydrophobic interactions.
  • Metabolism : Nitro-containing analogs () could serve as prodrugs, undergoing enzymatic reduction to release active metabolites. The target compound’s amine groups may instead participate in conjugation reactions.
  • Applications : Benzimidazole derivatives () are prevalent in antifungal therapies, while imidazole-amine derivatives like the target compound may explore roles in neurological or anti-inflammatory research .

Research Findings and Trends

  • Structural-Activity Relationships (SAR) : Positional isomerism (e.g., 1- vs. 5-substitution) significantly impacts activity, as seen in CAS 2059942-15-1 .
  • Commercial Availability : Suppliers like American Elements () and Enamine Ltd () provide analogs, indicating industrial interest in imidazole-amine derivatives for drug discovery .

Biological Activity

5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride, also known as imidazoline or imidazole derivatives, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its imidazole ring structure, which is known for its role in various biological systems. The following sections will explore its biological activity, including antimicrobial effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C5H10Cl2N4. It features an imidazole ring substituted with a 2-aminoethyl group, which enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds related to this compound show activity against various pathogens, including bacteria and fungi.

Pathogen MIC (mg/mL) Activity
Escherichia coli0.0195Good
Bacillus subtilis4.69 - 22.9Moderate to good
Candida albicans16.69 - 78.23Moderate

These findings suggest that the compound may serve as a broad-spectrum antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria and fungi .

Antiparasitic Activity

This compound has also been investigated for its antiparasitic properties. Notably, studies on related imidazole derivatives have shown efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. In vivo studies indicated that specific derivatives could cure infected mice at dosages as low as 20 mg/kg .

Compound Dosage (mg/kg) Cures
Diminazene aceturate400/5
Compound I500/5
Compound V501/4

These results highlight the potential of imidazole derivatives as new antitrypanosomal agents .

The mechanism through which this compound exerts its biological effects is multifaceted. The imidazole ring is known to interact with various biological targets, including enzymes and receptors involved in microbial metabolism and host immune responses.

  • Enzyme Inhibition : Imidazole derivatives can inhibit key enzymes in pathogens, disrupting their metabolic pathways.
  • Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways that regulate immune responses.

Case Studies

Several studies have evaluated the therapeutic potential of imidazole derivatives:

  • A study explored the use of a modified imidazole compound in treating late-stage sleeping sickness in mice, demonstrating a significant reduction in parasitemia and improved survival rates compared to control groups .
  • Another investigation focused on the synthesis of novel imidazole derivatives with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration for clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous imidazole derivatives are synthesized using oxidizing agents (e.g., H₂O₂) or reducing agents (e.g., NaBH₄) under controlled pH (6–8) and moderate temperatures (40–60°C) to minimize side reactions . Purification often employs recrystallization from acetic acid/water mixtures or column chromatography with polar solvents (e.g., methanol/dichloromethane). Reaction progress should be monitored via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm proton environments and carbon backbone (e.g., imidazole ring protons at δ 6.5–7.5 ppm).
  • Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺ for C₅H₁₂Cl₂N₄: calculated m/z 199.08).
  • Elemental Analysis : Ensure Cl⁻ content matches stoichiometry (expected ~35.6% chlorine).
  • HPLC : Assess purity (>95% by area under the curve) using a C18 column and acetonitrile/water mobile phase .

Q. What are the key physicochemical properties influencing its stability during storage?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability studies suggest degradation occurs via hydrolysis of the aminoethyl group at pH > 8 or in humid conditions. Use Karl Fischer titration to monitor moisture content and accelerated aging tests (40°C/75% RH) for shelf-life estimation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites (e.g., the aminoethyl group as a nucleophile). Molecular dynamics simulations (e.g., GROMACS) further predict solvation effects and interaction energies with biological targets .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Assays : Test across a wide concentration range (nM–mM) in cell lines (e.g., HEK293 for cytotoxicity, E. coli for antimicrobial activity).
  • Mechanistic Studies : Use fluorescence microscopy to track cellular uptake or ROS generation.
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 2-Hydrazinyl-imidazole derivatives) to isolate structure-activity relationships .

Q. How can ecological impact assessments be designed to evaluate its environmental persistence?

  • Methodological Answer : Follow OECD guidelines for biodegradability (Test 301) and bioaccumulation (log Kₒw estimation via shake-flask method). Use LC-MS/MS to quantify degradation products in soil/water matrices. Ecotoxicity assays (e.g., Daphnia magna mortality) assess acute/chronic effects .

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

  • Methodological Answer :

  • Caco-2 Cell Monolayers : Predict intestinal permeability (Papp < 1×10⁻⁶ cm/s suggests poor absorption).
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life.
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify free vs. bound fractions .

Methodological Considerations Table

Aspect Techniques/Protocols Key Parameters References
Synthesis OptimizationReflux in acetic acid, TLC monitoringTemp: 60°C, Time: 3–5 h, Yield: ~65–70%
Stability TestingAccelerated aging (40°C/75% RH), Karl FischerDegradation <5% over 30 days
Biological ActivityMIC assays, MTT cytotoxicityIC₅₀: 10–50 μM, MIC: 25–100 μg/mL
Environmental PersistenceOECD 301 biodegradability, LC-MS/MS quantificationHalf-life: 7–14 days in water

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride

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